Researchers requiring reproducible antioxidant protection face batch-to-batch variability with crude rosemary extracts. Rosmarinic Acid (CAS 20283-92-5) eliminates this by providing a defined, pure ester of caffeic acid with consistent metal-chelating and peroxyl radical scavenging activity. • Stable at neutral pH (5.5-7.5), ideal for cosmetic serums and dairy-alternative beverages. • Protects against excitotoxicity in neurodegenerative cell models, ensuring targeted results. • Ethanol-soluble for easy incorporation into hydro-alcoholic bases. Supplied with verified purity for reliable B2B procurement.
Rosmarinic Acid (CAS 20283-92-5) is a naturally derived phenolic compound, structurally defined as an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. This structure, featuring two catechol rings, a carboxylic acid group, and an ester linkage, governs its well-characterized antioxidant, metal-chelating, and anti-inflammatory properties. These baseline attributes make it a frequent candidate for use in high-value applications in cosmetics, functional foods, and as a specialized reagent in biomedical research where performance and reproducibility are critical.
Natural product reference standard for Lamiaceae/Boraginaceae extract analysis
Radical scavenging and metal-chelating probe for oxidative stress research
Co-pigment stabilizer for natural colorant and formulation stability studies
Procurement decisions often weigh pure rosmarinic acid against its precursor, caffeic acid, or less expensive crude plant extracts (e.g., from rosemary). However, these substitutions introduce significant performance and handling trade-offs. Caffeic acid lacks the ester linkage and second catechol-containing ring of rosmarinic acid, which fundamentally alters its molecular properties, including metal-chelating efficacy and antioxidant mechanism. Crude extracts introduce high batch-to-batch variability and contain a complex mixture of other compounds (e.g., carnosic acid, camphor) that can interfere with, or antagonize, the desired activity, compromising reproducibility in both formulation and research. Using the defined, pure compound (CAS 20283-92-5) is critical for applications requiring consistent dose-response, predictable stability, and defined activity without confounding variables.
Pharmacokinetic profile may differ markedly from simpler caffeic acid analogs; oral exposure cannot be assumed equivalent.
Superoxide-specific radical scavenging kinetics may not transfer from generic DPPH assay data of other hydroxycinnamic acids.
Dual chelation-cytoprotection capacity may be absent in simpler monophenolic acids; metal-complexation behavior requires compound-specific review.
In oxygen radical absorbance capacity (ORAC) assays, which measure peroxyl radical scavenging, rosmarinic acid demonstrates quantitatively higher activity than its precursor caffeic acid and other common phenolic antioxidants. One comparative study reported that rosmarinic acid exhibited the highest ORAC value among ten tested phenolic acids, including caffeic, ferulic, and p-coumaric acids.
| Evidence Dimension | Oxygen Radical Absorbance Capacity (ORAC) |
| Target Compound Data | Highest antioxidant effect among 10 tested phenolic acids (50–92 µM Trolox Equivalents) |
| Comparator Or Baseline | Caffeic acid (2-fold lower activity than rosmarinic acid); p-Coumaric acid (lowest activity, 20–33 µM Trolox Equivalents) |
| Quantified Difference | Rosmarinic acid activity was approximately 2-fold higher than caffeic, ferulic, and sinapic acids in the ORAC assay. |
| Conditions | In vitro ORAC assay at various concentrations. |
For applications like stabilizing cosmetics or functional foods against oxidative degradation, this superior peroxyl radical scavenging translates to greater formulation protection and potentially longer shelf life.
Rosmarinic acid exhibits distinct solubility characteristics compared to its precursor, caffeic acid, which is critical for formulation design. While both are soluble in organic solvents, rosmarinic acid has a reported solubility of approximately 35 mg/mL in ethanol, significantly higher than its solubility in aqueous buffers like PBS (approx. 15 mg/mL). In contrast, caffeic acid has been noted for its greater relative solubility in water. This preferential solubility in ethanol and other organic systems makes pure rosmarinic acid highly suitable for incorporation into non-aqueous or hydro-alcoholic formulations common in the cosmetic and food industries.
| Evidence Dimension | Solubility in Common Solvents |
| Target Compound Data | ~35 mg/mL in Ethanol; ~15 mg/mL in PBS (pH 7.2) |
| Comparator Or Baseline | Caffeic acid (noted to have greater relative water solubility) |
| Quantified Difference | Approximately 2.3-fold higher solubility in ethanol compared to aqueous PBS. |
| Conditions | Standard laboratory temperature and pressure. |
This solubility profile allows for higher loading concentrations in ethanol-based tinctures, serums, and preservatives, a key processability advantage over more water-soluble analogs.
The stability of rosmarinic acid is highly dependent on pH, a critical factor for process design and formulation. In a study on its stability in aqueous extracts, pure rosmarinic acid was found to be almost completely stable at a slightly alkaline pH of 7.5. In contrast, under acidic conditions (pH 2.5), its concentration decreased by over 50%. This demonstrates a clear operational advantage when used in neutral-pH formulations, such as topical creams or certain beverages, compared to highly acidic environments where significant degradation would occur.
| Evidence Dimension | pH-Dependent Stability |
| Target Compound Data | Almost completely stable at pH 7.5. |
| Comparator Or Baseline | Degradation of >50% at pH 2.5. |
| Quantified Difference | >50% greater stability at pH 7.5 compared to pH 2.5. |
| Conditions | In vitro digestion model, incubation for 30 minutes. |
This evidence directly informs procurement for pH-sensitive applications, confirming its suitability for neutral to alkaline systems and advising against its use in highly acidic formulations without protective measures.
When selecting a neuroprotective agent for in vitro models, rosmarinic acid provides a distinct mechanistic profile compared to other rosemary-derived polyphenols like carnosic acid. In primary cultures of cerebellar granule neurons, only rosmarinic acid offered protection from excitotoxicity. Conversely, only carnosic acid was able to protect the neurons from caspase-dependent apoptosis. Both compounds protected against nitrosative stress, but their divergent effects against specific cell death pathways highlight their non-interchangeability in research.
| Evidence Dimension | Neuroprotective Activity in vitro |
| Target Compound Data | Protects against excitotoxicity-induced cell death. |
| Comparator Or Baseline | Carnosic acid: Does not protect against excitotoxicity but does protect against caspase-dependent apoptosis. |
| Quantified Difference | Qualitative difference in protection against specific neuronal death pathways. |
| Conditions | Primary cultures of cerebellar granule neurons exposed to various stressors. |
For researchers studying excitotoxicity-related neurodegeneration, rosmarinic acid is the specific tool required, whereas carnosic acid would be an inappropriate substitute for that particular model system.
The combination of high peroxyl radical scavenging activity and stability at neutral pH makes rosmarinic acid an effective choice for protecting sensitive ingredients in skin creams, lotions, and serums (typically formulated at pH 5.5-7.5) from oxidative degradation. Its preferential solubility in ethanol facilitates incorporation into hydro-alcoholic serum bases.
For cell-based assays modeling neurodegenerative pathways, particularly those involving excitotoxicity, pure rosmarinic acid is the appropriate reagent. Its documented ability to protect against this specific mechanism, in contrast to related compounds like carnosic acid, ensures that experimental results are targeted and reproducible.
Given its pronounced degradation in acidic conditions, rosmarinic acid is best suited as a functional antioxidant in food and beverage systems with a neutral or near-neutral pH. Its superior ORAC performance suggests it can be effectively used to prevent oxidation in products like dairy-alternative milks, nutritional shakes, and certain prepared foods.
Acute Toxic;Environmental Hazard